molecular formula C16H19N B3164512 N-[(4-phenylphenyl)methyl]propan-1-amine CAS No. 893574-35-1

N-[(4-phenylphenyl)methyl]propan-1-amine

Cat. No. B3164512
CAS RN: 893574-35-1
M. Wt: 225.33 g/mol
InChI Key: UQBWUSRYYLCNJG-UHFFFAOYSA-N
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Description

N-[(4-phenylphenyl)methyl]propan-1-amine, also known as PPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPMP belongs to the class of compounds known as phenethylamines, which are structurally similar to amphetamines. PPMP has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

1. Comparative Analysis with Related Compounds

N-Methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine, a homologue of MDMA, was identified and compared with related compounds like N-[(4-phenylphenyl)methyl]propan-1-amine. This research contributes to understanding the structure and chemical properties of such compounds (Matsumoto et al., 2006).

2. Pharmacological Characterization

A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) revealed its high affinity as a κ-opioid receptor antagonist, indicating its potential in treating depression and addiction disorders (Grimwood et al., 2011).

3. Metabolism and Analytical Toxicology

A study focused on the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, including substances structurally related to N-[(4-phenylphenyl)methyl]propan-1-amine. This research aids in understanding their metabolism and detection in toxicological screenings (Richter et al., 2019).

4. X-ray Structures and Computational Studies

Research on cathinones, including derivatives of N-[(4-phenylphenyl)methyl]propan-1-amine, was conducted to understand their X-ray structures and behaviors through computational studies (Nycz et al., 2011).

5. Synthesis and Characterization

The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, related to N-[(4-phenylphenyl)methyl]propan-1-amine, was explored. This research provides insights into the methods of synthesizing and analyzing such compounds (Kavanagh et al., 2013).

6. Reductive Amination Process

A study discussed the synthesis of N-methylated and N-alkylated amines, highlighting a reductive amination process relevant to the synthesis of compounds like N-[(4-phenylphenyl)methyl]propan-1-amine (Senthamarai et al., 2018).

7. Anticonvulsant Activity

Research on analogues of 4-amino-N-(1-phenylethyl)benzamide, which is structurally similar to N-[(4-phenylphenyl)methyl]propan-1-amine, provided insights into their anticonvulsant activities (Clark & Davenport, 1987).

properties

IUPAC Name

N-[(4-phenylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWUSRYYLCNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenylphenyl)methyl]propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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